molecular formula C7H10O2 B14428376 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- CAS No. 85287-76-9

2H-Pyran-2-one, 3-ethyl-5,6-dihydro-

Cat. No.: B14428376
CAS No.: 85287-76-9
M. Wt: 126.15 g/mol
InChI Key: INUWDFWUTRAQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-Pyran-2-one, 3-ethyl-5,6-dihydro- is a heterocyclic organic compound that belongs to the class of pyranones. This compound is characterized by a six-membered ring containing an oxygen atom and a carbonyl group. The presence of the ethyl group at the 3-position and the dihydro nature of the 5,6-positions make it a unique derivative of pyran-2-one.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of suitable precursors. For instance, the reaction of ethyl acetoacetate with ethyl vinyl ether under acidic conditions can lead to the formation of the desired compound through a cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-Pyran-2-one, 3-ethyl-5,6-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pyranones, such as hydroxylated or alkylated pyranones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2H-Pyran-2-one, 3-ethyl-5,6-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl group at the 3-position in 2H-Pyran-2-one, 3-ethyl-5,6-dihydro- imparts unique chemical and physical properties, distinguishing it from other similar compounds.

Properties

CAS No.

85287-76-9

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

5-ethyl-2,3-dihydropyran-6-one

InChI

InChI=1S/C7H10O2/c1-2-6-4-3-5-9-7(6)8/h4H,2-3,5H2,1H3

InChI Key

INUWDFWUTRAQNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CCCOC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.